molecular formula C15H14N2O2 B195699 (R)-Licarbazepine CAS No. 104746-03-4

(R)-Licarbazepine

Cat. No. B195699
M. Wt: 254.28 g/mol
InChI Key: BMPDWHIDQYTSHX-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Licarbazepine, also known as R-oxcarbazepine, is a novel antiepileptic drug that has been studied for its efficacy in treating epilepsy and other neurological disorders. This drug has been shown to be effective in reducing seizure activity, as well as having a number of other beneficial effects on the body.

Scientific Research Applications

  • Pharmacology and Drug Discovery : Compounds like “®-Licarbazepine” are often studied in the field of pharmacology and drug discovery. Researchers investigate their potential therapeutic effects, their interaction with various biological systems, and their potential side effects .

  • Methods of Application : The methods of studying such compounds can vary widely. In vitro studies often involve using the compound in cell cultures to observe its effects. In vivo studies might involve administering the compound to an animal model and observing the results .

  • Experimental Procedures : The specific procedures can depend on the nature of the study. For example, a study investigating the compound’s effects on a particular type of cell might involve treating the cells with the compound and then using various assays to measure changes in the cells .

  • Results and Outcomes : The results can also vary widely depending on the nature of the study. Some studies might find that the compound has a beneficial effect, while others might find that it has no effect or even a harmful effect .

  • Data Science : R is one of the most popular tools in Data Science. It is used to perform various statistical operations and is considered as the most popular analytic tool in the world .

  • Finance : R provides an advanced statistical suite that is able to carry out all the necessary financial tasks. Financial institutions use R for downside risk measurement, adjust risk performance and utilize visualizations like Candlestick charts, density plots, drawdown plots, etc .

  • Banking : Just like financial institutions, Banking industries make use of R for credit risk modeling and other forms of risk analytics .

  • Research and Academics : R is a statistical research tool. It is still used by statisticians and students to perform various statistical computations and analyses .

  • IT Sector : IT companies not only use R for their own business intelligence but offer such services to other small, medium and large scale businesses as well .

  • Genetics, Bioinformatics, Drug Discovery, and Epidemiology : R is heavily used in these fields. For example, in drug discovery, R is used to crunch the data gathered in pre-clinical trials and determine how safe a drug is .

  • Data Science : R is one of the most popular tools in Data Science. It is used to perform various statistical operations and is considered as the most popular analytic tool in the world .

  • Finance : R provides an advanced statistical suite that is able to carry out all the necessary financial tasks. Financial institutions use R for downside risk measurement, adjust risk performance and utilize visualizations like Candlestick charts, density plots, drawdown plots, etc .

  • Banking : Just like financial institutions, Banking industries make use of R for credit risk modeling and other forms of risk analytics .

  • Research and Academics : R is a statistical research tool. It is still used by statisticians and students to perform various statistical computations and analyses .

  • IT Sector : IT companies not only use R for their own business intelligence but offer such services to other small, medium and large scale businesses as well .

  • Genetics, Bioinformatics, Drug Discovery, and Epidemiology : R is heavily used in these fields. For example, in drug discovery, R is used to crunch the data gathered in pre-clinical trials and determine how safe a drug is .

properties

IUPAC Name

(5R)-5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPDWHIDQYTSHX-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501346125
Record name R-Licarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Licarbazepine

CAS RN

104746-03-4
Record name Licarbazepine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104746034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-Licarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LICARBAZEPINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQY83V0QWA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Licarbazepine
Reactant of Route 2
(R)-Licarbazepine
Reactant of Route 3
(R)-Licarbazepine
Reactant of Route 4
(R)-Licarbazepine
Reactant of Route 5
(R)-Licarbazepine
Reactant of Route 6
(R)-Licarbazepine

Citations

For This Compound
294
Citations
G Alves, I Figueiredo, A Falcão… - Chirality: The …, 2008 - Wiley Online Library
… ESL, R-licarbazepine acetate and their racemic mixture, as … and higher than OXC, while R-licarbazepine acetate was almost … ESL and its stereoisomer R-licarbazepine acetate were rap…
Number of citations: 24 onlinelibrary.wiley.com
G Alves, I Figueiredo, M Castel-Branco, A Loureiro… - Analytica chimica …, 2007 - Elsevier
… in plasma as S-licarbazepine (S-LC) and R-licarbazepine (R-LC) in approximately a 4:1 … a higher S/R licarbazepine enantiomeric ratio, without losing anticonvulsant potency [6], [7]. …
Number of citations: 33 www.sciencedirect.com
AI Loureiro, C Fernandes-Lopes, LC Wright… - … of chromatography B, 2011 - Elsevier
… R-licarbazepine (R-Lic) and OXC are also minor … ), R-licarbazepine (○) and oxcarbazepine (□). The limit of quantification for eslicarbazepine acetate, eslicarbazepine, R-licarbazepine …
Number of citations: 31 www.sciencedirect.com
TH Kim, CA Reid, S Petrou - Epilepsia, 2015 - Wiley Online Library
Oxcarbazepine ( OXC ), widely used to treat focal epilepsy, is reported to exacerbate seizures in patients with generalized epilepsy. OXC is metabolized to monohydroxy derivatives in …
Number of citations: 15 onlinelibrary.wiley.com
A Fortuna, G Alves, A Almeida, B Lopes… - Biomedical …, 2012 - Wiley Online Library
… , eslicarbazepine (S‐licarbazepine) and R‐licarbazepine in mouse plasma and brain. … –30 µg/mL for oxcarbazepine, eslicarbazepine and R‐licarbazepine; 0.2–60 µg/mL for the …
T Nunes, JF Rocha, A Falcão, L Almeida… - …, 2013 - Wiley Online Library
… The extent of exposure to drug entities R-licarbazepine and oxcarbazepine was approximately four-fold higher with OXC as compared with ESL. There was relatively little fluctuation …
Number of citations: 73 onlinelibrary.wiley.com
M Bialer, P Soares‐da‐Silva - Epilepsia, 2012 - Wiley Online Library
Eslicarbazepine acetate (ESL) is a novel once‐daily antiepileptic drug (AED) approved in Europe since 2009 that was found to be efficacious and well tolerated in a phase III clinical …
Number of citations: 165 onlinelibrary.wiley.com
H Potschka, J Soerensen, A Pekcec, A Loureiro… - Epilepsy research, 2014 - Elsevier
… Administration of eslicarbazepine also inhibited the acquisition of kindling, whereas administration of R-licarbazepine did not affect the number of stimulations necessary to induce a …
Number of citations: 24 www.sciencedirect.com
E Perucca, C Elger, P Halasz, A Falcao, L Almeida… - Epilepsy research, 2011 - Elsevier
… eslicarbazepine, and the minor metabolites R-licarbazepine and OXC in each of the three … R-licarbazepine C max was reached between 6 and 12 h post dose and R-licarbazepine t 1/…
Number of citations: 65 www.sciencedirect.com
C Elger, M Bialer, A Falcão, M Vaz‐da‐Silva… - …, 2013 - Wiley Online Library
Purpose Investigate the pharmacokinetics of once‐daily ( QD ; 900 mg) and twice‐daily ( BID ; 450 mg) regimens of eslicarbazepine acetate ( ESL ) and BID (450 mg) regimen of …
Number of citations: 51 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.